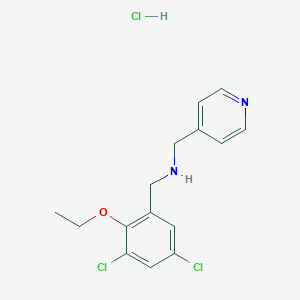
(3,5-dichloro-2-ethoxybenzyl)(4-pyridinylmethyl)amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest is a complex organic molecule featuring specific functional groups and structural characteristics. It's part of a broader class of compounds used in various chemical applications.
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions. For example, Liu et al. (1993) describe the synthesis and characterization of N4O3 amine phenol ligands and their lanthanide complexes, which share structural similarities with the compound (Liu, Yang, Rettig, & Orvig, 1993).
Molecular Structure Analysis
The analysis of molecular structure often involves spectroscopic and crystallographic methods. For instance, Habibi et al. (2013) conducted computational and spectroscopic studies on a Schiff base compound, analyzing its molecular geometry and comparing it with experimental data (Habibi, Shojaee, Ranjbar, Memarian, Kanayama, & Suzuki, 2013).
Chemical Reactions and Properties
Chemical reactions involving similar compounds often feature the formation of complexes or involve redox processes. For instance, Vellaiswamy and Ramaswamy (2017) synthesized new Co(II) complexes, providing insights into the reaction mechanisms and fluorescence properties of these compounds (Vellaiswamy & Ramaswamy, 2017).
Physical Properties Analysis
The physical properties of such compounds can be elucidated through studies like X-ray crystallography, as demonstrated by Rezaeivala (2017), who analyzed the crystal structure of a Zn(II) Schiff base complex (Rezaeivala, 2017).
Aplicaciones Científicas De Investigación
Crystallographic Studies
Research in crystallography explores the molecular and crystal structure of compounds similar to “(3,5-dichloro-2-ethoxybenzyl)(4-pyridinylmethyl)amine hydrochloride.” For example, Butcher et al. (2007) analyzed the crystal structure of a related molecule, highlighting the importance of intramolecular and intermolecular hydrogen bonding in stabilizing crystal formations Butcher, R., Jasinski, J. P., Mayekar, A. N., Yathirajan, H., & Narayana, B. (2007). Acta Crystallographica Section E: Crystallographic Communications.
Synthetic Chemistry
In synthetic chemistry, derivatives of similar compounds serve as intermediates in the synthesis of complex molecules. Schroeder et al. (1992) discussed the synthesis of stereochemically pure 3-(1-aminoethyl)pyrrolidines from related structures, showcasing their utility as intermediates for quinolone antibacterials Schroeder, M., Kiely, J., Laborde, E., Johnson, D. R., Szotek, D. L., Domagala, J., Stickney, T., Michel, A., & Kampf, J. (1992). Journal of Heterocyclic Chemistry.
Antimicrobial Studies
Compounds bearing resemblance to “(3,5-dichloro-2-ethoxybenzyl)(4-pyridinylmethyl)amine hydrochloride” have been evaluated for their antimicrobial properties. Bencková and Krutošíková (1999) synthesized and investigated the reactions of furo[3,2-c]pyridinium tosylates and their derivatives, highlighting their potential in generating compounds with antimicrobial activity Bencková, M., & Krutošíková, A. (1999). Collection of Czechoslovak Chemical Communications.
Corrosion Inhibition
Related compounds have been studied for their effectiveness as corrosion inhibitors. Boughoues et al. (2020) synthesized amine derivative compounds and assessed their corrosion inhibition performance on mild steel in an acidic medium, illustrating the potential application of similar compounds in protecting metals against corrosion Boughoues, Y., Benamira, M., Messaadia, L., Bouider, N., & Abdelaziz, S. (2020). RSC Advances.
Safety and Hazards
Direcciones Futuras
The future directions for research on this compound could include further studies to determine its exact structure, properties, and potential uses . This could involve experimental studies to determine its physical and chemical properties, as well as theoretical studies to predict its behavior and potential applications .
Propiedades
IUPAC Name |
N-[(3,5-dichloro-2-ethoxyphenyl)methyl]-1-pyridin-4-ylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N2O.ClH/c1-2-20-15-12(7-13(16)8-14(15)17)10-19-9-11-3-5-18-6-4-11;/h3-8,19H,2,9-10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGRXSUXAVLXUCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)Cl)CNCC2=CC=NC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3,5-dichloro-2-ethoxyphenyl)methyl]-1-pyridin-4-ylmethanamine;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(pyrazolo[1,5-a]pyridin-7-ylcarbonyl)-1,4-oxazepan-6-ol](/img/structure/B5548653.png)
![2-[(4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5548661.png)


acetyl]carbonohydrazonoyl}benzoate](/img/structure/B5548683.png)
![1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-methyl-1H-pyrrole-2,5-dione](/img/structure/B5548686.png)
![6-[4-(3-methoxybenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5548687.png)
![3-[(3-isoxazolylmethyl)thio]-5-methyl-4-phenyl-4H-1,2,4-triazole](/img/structure/B5548692.png)

![2-[(3-iodobenzyl)oxy]benzaldehyde](/img/structure/B5548700.png)
![(3R*,4S*)-4-cyclopropyl-1-[(5-fluoro-1-methyl-1H-indol-2-yl)carbonyl]pyrrolidin-3-amine](/img/structure/B5548706.png)
![4-{3-[(1R*,5S*)-6-azabicyclo[3.2.1]oct-6-ylcarbonyl]phenyl}-2-methyl-2-butanol](/img/structure/B5548708.png)

![2,7,8-trimethyl-3-[(4-methyl-1-piperazinyl)methyl]-4-quinolinol](/img/structure/B5548715.png)